molecular formula C6H12N2O4 B8179912 N-(2-Aminoethyl)-DL-aspartic acid CAS No. 52562-30-8

N-(2-Aminoethyl)-DL-aspartic acid

Cat. No.: B8179912
CAS No.: 52562-30-8
M. Wt: 176.17 g/mol
InChI Key: PDDUTYPDHMQVSU-UHFFFAOYSA-N
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Description

N-(2-Aminoethyl)-DL-aspartic acid is an N-substituted derivative of DL-aspartic acid, characterized by the attachment of a 2-aminoethyl group to the amino moiety of the aspartic acid backbone. These derivatives are pivotal in pharmaceutical and biochemical research due to their roles as enzyme inhibitors, metabolic intermediates, and precursors in synthetic pathways .

Properties

IUPAC Name

2-(2-aminoethylamino)butanedioic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H12N2O4/c7-1-2-8-4(6(11)12)3-5(9)10/h4,8H,1-3,7H2,(H,9,10)(H,11,12)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PDDUTYPDHMQVSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CNC(CC(=O)O)C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101306943
Record name N-(2-Aminoethyl)aspartic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101306943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

176.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52562-30-8
Record name N-(2-Aminoethyl)aspartic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52562-30-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-(2-Aminoethyl)aspartic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101306943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-Aminoethyl)-DL-aspartic acid typically involves the reaction of succinic acid with ethylenediamine. The process can be carried out under mild conditions, often involving the use of a solvent such as water or ethanol. The reaction proceeds through the formation of an intermediate, which is then converted to the final product through a series of steps including heating and purification.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a similar synthetic route but optimized for large-scale operations. This may involve the use of continuous flow reactors and more efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-Aminoethyl)-DL-aspartic acid can undergo various types of chemical reactions, including:

    Oxidation: The amino groups can be oxidized to form corresponding oxo derivatives.

    Reduction: The carboxylic acid groups can be reduced to alcohols.

    Substitution: The amino groups can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used under basic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxo derivatives, reduction can produce alcohols, and substitution can result in various substituted derivatives.

Scientific Research Applications

Overview

N-(2-Aminoethyl)-DL-aspartic acid is an organic compound characterized by the presence of both amino and carboxylic acid functional groups. These features enable it to participate in a variety of chemical reactions, making it a valuable compound for research and industrial purposes. Its synthesis typically involves the reaction of succinic acid with ethylenediamine under mild conditions, often utilizing solvents like water or ethanol for purification.

Chemistry

This compound serves as a building block for synthesizing complex molecules. It is utilized in the development of new materials and compounds, particularly in polymer chemistry where it contributes to the synthesis of biodegradable polymers.

Biology

In biological research, this compound is used to study enzyme-substrate interactions. Its structure allows it to mimic natural substrates in biochemical pathways, making it useful in investigating enzyme mechanisms and developing inhibitors. For instance, it has been implicated in studies related to caspases, which are crucial in apoptosis and other cellular processes .

Pharmaceutical Development

This compound has potential therapeutic applications due to its ability to interact with biological targets. Research indicates its role in developing inhibitors for caspase enzymes, which are involved in neurodegenerative diseases like Alzheimer’s . This interaction highlights its importance as a lead compound for designing bioavailable drugs.

Industrial Applications

The compound is also used in producing polymers with specific properties. For example, polyaspartic acid derived from aspartic acid has applications in superabsorbent polymers (SAP) used in personal care products . Additionally, it plays a role in enhancing water retention and nitrogen uptake in fertilizers .

Case Study 1: Inhibition of Caspases

A study focused on the design of peptidic inhibitors targeting caspases demonstrated that modifications involving this compound could lead to compounds with high selectivity against specific caspases involved in neurodegenerative diseases . This research underscores the potential therapeutic implications of this compound.

Case Study 2: Biodegradable Polymers

Research into polyaspartic acid's applications revealed its utility in creating biodegradable superabsorbent polymers. These polymers are increasingly used in disposable hygiene products due to their environmental benefits compared to traditional materials .

Data Tables

Application AreaSpecific UseRelevant Findings
ChemistryBuilding block for complex moleculesSynthesis of new materials
BiologyEnzyme-substrate interaction studiesInsights into enzyme mechanisms
Pharmaceutical DevelopmentInhibitors for caspase enzymesPotential treatments for Alzheimer's disease
Industrial ApplicationsProduction of biodegradable polymersEnhanced properties for personal care products

Mechanism of Action

The mechanism by which N-(2-Aminoethyl)-DL-aspartic acid exerts its effects depends on its interaction with specific molecular targets. For example, in biological systems, it can interact with enzymes and receptors, influencing various biochemical pathways. The amino and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions, which are crucial for its activity.

Comparison with Similar Compounds

N-Carbamoyl-DL-aspartic Acid

  • Molecular Formula : C₅H₈N₂O₅
  • Molecular Weight : 176.128 g/mol
  • Functional Group : Carbamoyl (-CONH₂)
  • Applications : Used in proteomics research and as a biochemical reagent. It serves as a precursor in nucleotide biosynthesis and enzymatic studies .
  • Thermal Stability: No direct data, but DL-aspartic acid derivatives generally exhibit thermal deformation without phase changes up to 220°C .

N-Methyl-DL-aspartic Acid (NMA)

  • Molecular Formula: C₅H₉NO₄ (inferred from )
  • Functional Group : Methyl (-CH₃)
  • Applications: Employed in livestock studies to assess amino acid metabolism. However, its racemic nature (DL-form) limits discrimination between D- and L-enantiomer effects .
  • Synthesis: Novel methods for NMA and its ester/amide derivatives have been developed, emphasizing thin-layer chromatography for purification .

N-Acetyl-DL-aspartic Acid

  • Molecular Formula: C₆H₉NO₅
  • Molecular Weight : 175.14 g/mol
  • Functional Group : Acetyl (-COCH₃)
  • Applications : Critical in neuroscience research, particularly in ¹H-NMR studies of brain metabolism .
  • Biocatalytic Relevance : N-acetylated derivatives are synthesized via enantioselective hydroamination, highlighting environmentally friendly production routes .

N-(3-Indolylacetyl)-DL-aspartic Acid

  • Functional Group : Indolylacetyl (C₉H₆N-CO-)
  • Applications : Acts as an allosteric inhibitor of TRP5 in Cryptococcus neoformans, though inhibition requires high concentrations (50 mM), limiting practical use .

Physical and Chemical Properties

Compound Solubility Thermal Behavior (Up to 220°C) Crystal Structure
DL-Aspartic Acid Soluble in hot water Monoclinic cell with thermal deformation (no phase change) Negative thermal expansion along ac plane due to hydrogen bond dynamics
N-Carbamoyl-DL-aspartic Acid Water-soluble (inferred) Not reported Orthorhombic (similar to L-glutamic acid derivatives)
N-Methyl-DL-aspartic Acid Limited solubility in organic solvents Stable under synthesis conditions (up to 100°C) Not characterized in provided evidence

Key Research Findings and Differences

Thermal Stability : DL-aspartic acid and its derivatives exhibit negative thermal expansion due to hydrogen bond shear deformations, unlike glutamic acid analogs .

Enantiomer Limitations : Racemic mixtures (e.g., NMA) complicate biological studies, as D- and L-forms may have divergent effects .

Synthetic Efficiency : Biocatalytic methods reduce step counts and environmental impact compared to traditional reductive amination .

Data Tables

Table 1: Molecular Properties of N-Substituted DL-Aspartic Acid Derivatives

Compound Molecular Formula Molecular Weight (g/mol) CAS Number
DL-Aspartic Acid C₄H₇NO₄ 133.10 617-45-8
N-Carbamoyl-DL-aspartic Acid C₅H₈N₂O₅ 176.128 923-37-5
N-Acetyl-DL-aspartic Acid C₆H₉NO₅ 175.14 997-55-7

Biological Activity

N-(2-Aminoethyl)-DL-aspartic acid, commonly known as D,L-Aspartic acid (D,L-Asp), is a non-essential amino acid that plays a significant role in various biological processes. This compound is recognized for its involvement in neurotransmission and hormone regulation, particularly through its interaction with NMDA receptors. This article explores the biological activity of D,L-Asp, focusing on its mechanisms of action, physiological effects, and potential therapeutic applications.

D,L-Asp acts primarily as an agonist at NMDA receptors, which are crucial for synaptic plasticity and memory function. These receptors are ion channels that allow the passage of cations such as Ca2+\text{Ca}^{2+} and Na+\text{Na}^{+} into the neuron when activated by glutamate or aspartate. The activation of NMDA receptors requires both ligand binding and membrane depolarization, making them essential for various neurological processes.

Key Mechanisms:

  • Calcium Influx : Upon activation, NMDA receptors facilitate calcium entry into the cell, which acts as a second messenger in numerous signaling pathways.
  • Neurotransmitter Release : D,L-Asp influences the release of neurotransmitters, including dopamine and serotonin, which are vital for mood regulation and cognitive functions.
  • Hormonal Regulation : D,L-Asp has been shown to stimulate the release of hormones from the pituitary gland, affecting endocrine functions.

Physiological Effects

D,L-Asp is implicated in several physiological processes:

  • Neurotransmission : It enhances synaptic transmission and plasticity, which are critical for learning and memory.
  • Hormonal Secretion : Studies indicate that D,L-Asp can increase serum levels of prolactin (PRL) and possibly other hormones by acting on the hypothalamus and pituitary gland .
  • Neuroprotection : At sub-toxic levels, it may exert neuroprotective effects by modulating excitotoxicity associated with excessive glutamate release .

Research Findings

Several studies have examined the biological activity of D,L-Asp:

  • Study on Hormonal Effects : An experiment involving intraperitoneal injections of sodium d-aspartate in rats demonstrated significant increases in serum PRL levels, suggesting a dose-dependent relationship with hormonal release .
  • Neurotransmitter Interaction : Research indicated that D,L-Asp enhances NMDA receptor-mediated neurotransmitter release in neuronal cultures, contributing to its role in synaptic plasticity .
  • Behavioral Studies : Animal models have shown that administration of D,L-Asp can influence behavior related to anxiety and depression, potentially due to its effects on neurotransmitter systems .

Case Study 1: Hormonal Regulation

In a controlled study involving male rats, researchers administered varying doses of D,L-Asp. The results indicated a marked increase in plasma PRL levels correlated with higher doses of D,L-Asp. This suggests its potential role as a therapeutic agent for conditions involving hormonal imbalances.

Case Study 2: Neuroprotection

Another study focused on neuroprotection revealed that low concentrations of D,L-Asp could mitigate neuronal damage caused by excitotoxic agents in vitro. This finding supports its use as a neuroprotective agent in conditions like stroke or neurodegenerative diseases.

Data Tables

Parameter Effect Reference
Calcium InfluxIncreased with NMDA receptor activation
Prolactin ReleaseDose-dependent increase
Neuroprotective EffectMitigates excitotoxic damage

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